molecular formula C10H8ClNO2S B6196321 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid CAS No. 2680534-72-7

3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid

Cat. No.: B6196321
CAS No.: 2680534-72-7
M. Wt: 241.7
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Description

3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a chloro group at the 2-position of the benzothiazole ring and a propanoic acid moiety at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid typically involves the reaction of 2-chlorobenzothiazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 2-chlorobenzothiazole reacts with a propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The chloro group and the benzothiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: A precursor in the synthesis of 3-(2-chloro-1,3-benzothiazol-6-yl)propanoic acid.

    Benzothiazole: The parent compound without the chloro and propanoic acid groups.

    6-Chlorobenzothiazole: Similar structure but lacks the propanoic acid moiety.

Uniqueness

This compound is unique due to the presence of both the chloro group and the propanoic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

2680534-72-7

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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